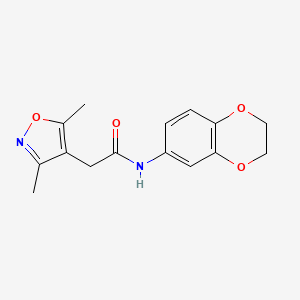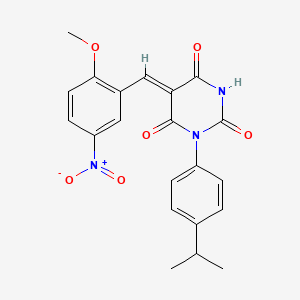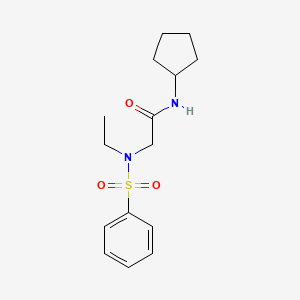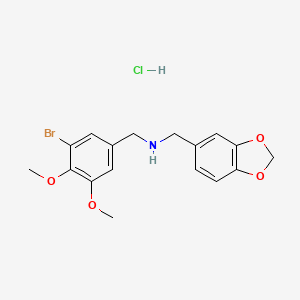![molecular formula C21H22N4O2S2 B4706943 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4706943.png)
4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide
説明
4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various diseases.
作用機序
The mechanism of action of 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors involves the inhibition of acyl-CoA:cholesterol acyltransferase (this compound), an enzyme that plays a key role in cholesterol metabolism. This compound inhibitors bind to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This results in a reduction in the accumulation of cholesterol in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitors are primarily related to their ability to reduce cholesterol accumulation. In animal studies, this compound inhibitors have been shown to reduce the accumulation of cholesterol in the liver, spleen, and adrenal glands. Additionally, this compound inhibitors have been shown to reduce the production of amyloid beta protein in the brain, which may help to prevent the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors in lab experiments is that they are relatively easy to synthesize and purify. Additionally, this compound inhibitors have been extensively studied, and there is a large body of literature available on their properties and potential applications. However, one limitation of using this compound inhibitors in lab experiments is that they can be toxic at high concentrations, which can limit their use in certain applications.
将来の方向性
There are several potential future directions for research related to 4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors. One area of focus is the development of more potent and selective inhibitors that can be used in the treatment of specific diseases. Additionally, there is interest in exploring the potential use of this compound inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research to better understand the mechanisms of action of this compound inhibitors and their potential side effects.
科学的研究の応用
4-[2-({[(4-anilinophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide inhibitors have been studied extensively for their potential use in treating a variety of diseases, including atherosclerosis, Alzheimer's disease, and cancer. In animal studies, this compound inhibitors have been shown to reduce the accumulation of cholesterol in the arteries, which can help to prevent the development of atherosclerosis. Additionally, this compound inhibitors have been shown to reduce the production of amyloid beta protein, which is believed to play a role in the development of Alzheimer's disease. Finally, this compound inhibitors have been studied for their potential use in cancer treatment, as they may be able to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c22-29(26,27)20-12-6-16(7-13-20)14-15-23-21(28)25-19-10-8-18(9-11-19)24-17-4-2-1-3-5-17/h1-13,24H,14-15H2,(H2,22,26,27)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAQHJRRSJUXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)benzamide](/img/structure/B4706875.png)

![N-{5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B4706893.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)

![N-(3-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4706964.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)